molecular formula C9H15N B1527264 N-(but-2-yn-1-yl)cyclopentanamine CAS No. 1247601-37-1

N-(but-2-yn-1-yl)cyclopentanamine

Cat. No.: B1527264
CAS No.: 1247601-37-1
M. Wt: 137.22 g/mol
InChI Key: FOEVFKRBZPLKBW-UHFFFAOYSA-N
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Description

N-(but-2-yn-1-yl)cyclopentanamine is a chemical compound with the CAS number 1247601-37-1 . It has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol . The compound is identified by the SMILES code CC#CCNC1CCCC1 and is available for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a cyclopentanamine derivative, this class of compounds is of significant interest in medicinal and organic chemistry research. The structure features both an alkyne and an amine group, which are valuable functional groups for chemical synthesis and exploration in drug discovery . Researchers value such building blocks for developing novel molecules and probing biological mechanisms. Proper storage conditions are recommended for long-term stability . For comprehensive safety information, please consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-2-ynylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-8-10-9-6-4-5-7-9/h9-10H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEVFKRBZPLKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N but 2 Yn 1 Yl Cyclopentanamine

Strategic Approaches to the N-Alkynyl Amine Motif

The construction of the N-(but-2-yn-1-yl)cyclopentanamine framework can be achieved through several reliable synthetic strategies. These include the formation of the amine via reductive amination, direct alkylation of a pre-existing amine, and the use of convergent multicomponent reactions.

Reductive Amination Routes for Cyclopentanamine Functionalization

Reductive amination is a cornerstone method for amine synthesis, proceeding via the reaction of a carbonyl compound with an amine, followed by reduction of the in situ-formed imine or enamine intermediate. For the synthesis of this compound, this strategy involves the condensation of cyclopentanone (B42830) with but-2-yn-1-amine (B3052429).

The reaction is typically performed as a one-pot process. The initial step is the formation of an N-substituted imine from cyclopentanone and but-2-yn-1-amine, often catalyzed by a mild acid. This intermediate is then reduced in the same pot to the desired secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity. youtube.com These reagents are mild enough not to reduce the starting ketone, targeting the more electrophilic iminium ion intermediate. youtube.com

Catalytic hydrogenation is another established method for the reduction step. Catalysts such as Raney Nickel or ruthenium-based systems have been shown to be effective in the reductive amination of cyclopentanone to yield cyclopentylamine (B150401). researchgate.netresearchgate.net This approach can be adapted for the synthesis of the target secondary amine by using but-2-yn-1-amine as the nitrogen source, though care must be taken to select a catalyst that does not reduce the alkyne functionality.

PrecursorsReagents/CatalystProductNotes
Cyclopentanone, But-2-yn-1-amine1. Mild Acid (e.g., AcOH) 2. NaBH(OAc)3 or NaBH3CNThis compoundOne-pot reaction, selective reduction of the iminium ion.
Cyclopentanone, But-2-yn-1-amineH2, Ru/Nb2O5 or Raney NiThis compoundRequires careful selection of catalyst to preserve the alkyne.

Direct N-Alkylation Utilizing But-2-yn-1-yl Precursors

A direct and straightforward approach involves the N-alkylation of cyclopentylamine with a suitable but-2-yn-1-yl electrophile. This method relies on the nucleophilicity of the primary amine to displace a leaving group on the alkyne-containing fragment. Common precursors include 1-bromo-2-butyne (B41608) or but-2-yn-1-yl tosylate.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction and to prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net Hünig's base (N,N-diisopropylethylamine) is often an effective choice for this purpose. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or DMF being commonly used. researchgate.net While effective, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine. researchgate.netresearchgate.net

AmineAlkylating AgentBaseSolventProduct
Cyclopentylamine1-Bromo-2-butyneN,N-Diisopropylethylamine (Hünig's Base)AcetonitrileThis compound
CyclopentylamineBut-2-yn-1-yl tosylateK2CO3DMFThis compound

Multicomponent Reactions and Cascade Processes in Compound Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The A³ coupling (aldehyde-alkyne-amine) reaction is a prominent MCR for the synthesis of propargylamines. rsc.orgnih.gov A direct A³ coupling to form this compound is not feasible as it would require but-2-yne, an internal alkyne that lacks the necessary acidic proton for this transformation.

However, a modified MCR approach or a cascade process could be envisioned. For instance, a related reaction involves the coupling of a primary amine, formaldehyde, an arylboronic acid, and a terminal alkyne, catalyzed by a copper salt, to produce tertiary propargylamines. rsc.org While this specific reaction produces tertiary amines, the underlying principles of bringing multiple components together in a controlled manner are relevant. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be designed to assemble the target structure from simpler precursors.

Stereoselective Synthesis and Chiral Induction

While this compound itself is achiral, the introduction of stereocenters on the cyclopentane (B165970) ring or at the carbon atom bearing the nitrogen group opens the door to stereoselective synthesis.

Development of Enantioselective Pathways

The creation of a chiral version of this compound, for example, by synthesizing a specific enantiomer of a substituted analogue, requires enantioselective methods.

Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a chiral auxiliary. For instance, a chiral Brønsted acid could catalyze the enantioselective formation of the iminium ion, which is then reduced. Alternatively, a chiral ligand on a metal catalyst (e.g., Ruthenium or Iridium) could direct the hydrogenation of the imine intermediate to favor one enantiomer.

Kinetic Resolution: A racemic mixture of a chiral cyclopentylamine derivative could be reacted with a chiral acylating agent in a process known as kinetic resolution. One enantiomer would react faster, allowing the separation of the slower-reacting enantiomer of the amine. This amine could then be alkylated to produce the enantiopure target compound.

Diastereoselective Control in Cyclopentane and Alkyne Linkage

When a substituted cyclopentanone is used as a starting material in reductive amination, the formation of a new stereocenter on the ring relative to the existing one(s) becomes a key consideration. For example, the reductive amination of 3-methylcyclopentanone (B121447) with but-2-yn-1-amine can lead to two diastereomers (cis and trans).

The diastereoselectivity of the reduction of the intermediate imine is influenced by steric factors. The reducing agent will typically approach the less hindered face of the imine double bond. Bulky reducing agents can enhance this selectivity. The relative orientation of the substituents on the cyclopentane ring will direct the incoming nucleophile (the hydride from the reducing agent), leading to a preferential formation of one diastereomer over the other. The principles of the Diels-Alder reaction can also be applied to construct substituted six-membered rings with high stereocontrol, which can then be modified to achieve the desired cyclopentanamine structure. wikipedia.org

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of catalytic methods that enhance efficiency and the exploration of alternative reaction media to minimize solvent waste.

Catalytic Methods for Enhanced Efficiency (e.g., Transition Metal Catalysis)

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-nitrogen bonds with high efficiency and selectivity. acs.org For the synthesis of N-alkynyl amines, copper and palladium-based catalysts are particularly prominent. nih.gov

One of the most effective strategies is the A³ (aldehyde-alkyne-amine) coupling reaction, a three-component process that brings together an aldehyde, a terminal alkyne, and an amine in a single step. rsc.org In the context of synthesizing the target molecule, this would involve the reaction of cyclopentanamine, an aldehyde, and but-2-yne. Copper catalysts, such as copper(I) iodide (CuI), are frequently employed for these transformations due to their low cost and high reactivity. rsc.org These reactions often proceed with high atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Recent breakthroughs have demonstrated the ability to conduct these copper-catalyzed A³ couplings under mechanochemical conditions, using calcium carbide as a solid acetylene (B1199291) source. This approach can alter the selectivity of the reaction to favor the formation of 1,4-diamino-2-butynes, showcasing the power of solvent-free methods to influence reaction pathways. nih.gov

Beyond copper, palladium catalysts also offer a viable route for the synthesis of N-alkynyl amines. nih.gov While specific examples for this compound are not extensively detailed in the literature, the general principles of palladium-catalyzed N-alkynylation are well-established and applicable. acs.org

Catalyst SystemReactantsProductYield (%)ConditionsReference
CuIortho-alkynylaryl aldehydes, terminal alkynes, aliphatic/aromatic aminesBiphenylacetylene tethered propargylaminesup to 99Solvent-free, 2 min - 4 h nih.gov
Cu(I)-catalyzedAldehydes, Amines, Calcium Carbide1,4-diamino-2-butynes-Mechanochemical, Solvent-free nih.gov
Pd(OAc)₂Alkynyl halides, AminesN-alkynyl amines-General method acs.org

Solvent Minimization and Alternative Reaction Media

A major focus of green chemistry is the reduction or replacement of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free (neat) reactions and the use of environmentally benign solvents are highly desirable.

Solvent-Free Synthesis:

A significant body of research has demonstrated the feasibility of synthesizing propargylamines, which are structurally analogous to this compound, under solvent-free conditions. rsc.orgmdpi.com These reactions are often facilitated by mechanochemistry (ball milling), where mechanical energy is used to initiate chemical transformations in the absence of a bulk solvent. nih.govmdpi.com This technique not only reduces waste but can also lead to shorter reaction times and, in some cases, different product selectivities compared to solution-phase reactions. nih.gov

For example, the mechanochemical N-alkylation of imides, a related transformation, proceeds efficiently in a ball mill to afford high yields of the desired products. nih.gov The principles of such solvent-free, mechanochemical approaches are directly transferable to the synthesis of the target compound.

Alternative Reaction Media:

While solvent-free methods are ideal, some reactions still require a liquid phase. In such cases, green chemistry principles advocate for the use of alternative, more sustainable solvents. Water is an excellent choice due to its non-toxicity, non-flammability, and abundance. Although the solubility of organic reactants in water can be a challenge, various techniques, such as the use of co-solvents or phase-transfer catalysts, can overcome this limitation. The use of water as a solvent has been successfully demonstrated in the synthesis of various amine derivatives.

Green Chemistry ApproachMethodKey AdvantagesRelevant Findings
Solvent Minimization Solvent-free A³ couplingReduced waste, shorter reaction times, potential for altered selectivity.Copper-catalyzed reactions under neat conditions provide high yields of propargylamines. rsc.orgmdpi.com
Mechanochemical SynthesisEliminates bulk solvents, energy-efficient.Mechanochemical A³ coupling with calcium carbide yields 1,4-diamino-2-butynes. nih.gov
Alternative Media Water as a solventNon-toxic, non-flammable, abundant.Effective for various amine syntheses, though may require strategies to address solubility.

Reactivity and Mechanistic Investigations of N but 2 Yn 1 Yl Cyclopentanamine

Reactions of the Alkyne Moiety

The but-2-yn-1-yl group is a key feature of the molecule, offering a site for numerous chemical modifications. The internal alkyne is a versatile functional group that can participate in a wide array of reactions.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond. In the context of N-(but-2-yn-1-yl)cyclopentanamine, intramolecular hydroamination, where the amine moiety adds across the alkyne, could be a potential transformation, although specific studies on this substrate are not prevalent. Generally, such reactions can be catalyzed by various transition metals to afford cyclic amine derivatives.

Cycloaddition Chemistry and Related Pericyclic Reactions

The alkyne functionality can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic scaffolds. libretexts.orgnih.gov These reactions, which can be thermally or photochemically initiated, involve the concerted or stepwise combination of a π-system with another. libretexts.org For instance, the alkyne in this compound could potentially act as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions, leading to the formation of complex, three-dimensional structures. nih.gov The stereochemistry of these reactions is often well-defined, providing a route to stereochemically rich products. libretexts.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type)

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The alkyne moiety of this compound can be a versatile partner in these reactions. For example, in Sonogashira-type couplings, the terminal alkyne analogue could react with aryl or vinyl halides in the presence of a palladium and copper catalyst. While the subject compound has an internal alkyne, related propargylamines are known to participate in various coupling reactions. These reactions have been extended to a broad scope of substrates and have been utilized in the synthesis of complex molecules and functional materials. nih.govnih.gov

Electrophilic and Nucleophilic Addition Reactions

The electron-rich π-system of the alkyne is susceptible to attack by electrophiles. The addition of electrophiles such as halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would proceed through a halonium or vinyl cation intermediate, respectively, to yield di- or monohaloalkenes. The regioselectivity of these additions would be influenced by the electronic effects of the substituents on the alkyne. Conversely, while less common for unactivated alkynes, nucleophilic addition can occur under specific conditions, often requiring a catalyst or a highly activated nucleophile.

Reactivity of the Cyclopentanamine Subunit

Nucleophilic Reactivity and Basicity of the Amine

As a nucleophile, the amine can participate in a variety of reactions. masterorganicchemistry.com It can undergo alkylation, acylation, and condensation reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds, respectively. The nucleophilicity of an amine is generally correlated with its basicity, with stronger bases often being stronger nucleophiles. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can reduce its nucleophilicity. masterorganicchemistry.com In this compound, the cyclopentyl group and the butynyl group are relatively bulky, which may influence its reactivity in nucleophilic substitution reactions.

Functionalization of the Cyclopentane (B165970) Ring System

The functionalization of the cyclopentane ring in this compound presents a synthetic challenge due to the potential for the amine and alkyne moieties to direct or interfere with reactions. However, strategies developed for the functionalization of other cyclic amines and cyclopentane derivatives can be adapted for this purpose.

Research into the C–H functionalization of cyclic amines has largely focused on positions alpha to the nitrogen atom. However, significant progress has been made in achieving remote C–H activation, particularly at the γ-position, through the use of directing groups. In the case of this compound, the nitrogen atom itself can act as an internal directing group, facilitating the activation of specific C–H bonds on the cyclopentane ring with the aid of a transition metal catalyst, such as palladium. This approach, known as transannular C–H functionalization, allows for the introduction of new functional groups at positions that would otherwise be difficult to access.

One strategy involves the use of a palladium catalyst in conjunction with an oxidant to achieve C–H activation. For instance, studies on related alicyclic amines have shown that a Pd(II) catalyst can selectively activate the γ-C–H bond, leading to arylation, bromination, or acetoxylation at that position. umich.edu The reaction proceeds through the formation of a palladacycle intermediate, where the nitrogen atom coordinates to the palladium center, bringing it into proximity with the target C–H bond.

Table 1: Potential Catalytic Systems for the Functionalization of the Cyclopentane Ring

Catalyst SystemReagentPotential FunctionalizationReference
Pd(OAc)₂ / PPh₃Aryl halideC-H Arylation umich.edu
Pd(OAc)₂N-Bromosuccinimide (NBS)C-H Bromination umich.edu
Pd(OAc)₂PhI(OAc)₂C-H Acetoxylation umich.edu

It is important to note that the butynyl group can also influence the regioselectivity of these reactions. The presence of the alkyne may lead to competitive coordination to the metal center or participate in subsequent cascade reactions, which will be discussed in the following sections.

Intramolecular Transformations and Rearrangements

The presence of both an amine and an alkyne in this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of complex heterocyclic structures. These transformations are often catalyzed by transition metals and can proceed through various mechanistic pathways.

Cyclization Reactions Leading to Fused Systems

Intramolecular cyclization of aminoalkynes is a powerful tool for the synthesis of nitrogen-containing heterocycles. In the case of this compound, cyclization can lead to the formation of fused ring systems, where the cyclopentane ring is annulated with a newly formed heterocyclic ring.

Gold and palladium catalysts are particularly effective in promoting the cyclization of aminoalkynes. Gold(I) catalysts, for example, are known to activate the alkyne towards nucleophilic attack by the amine. nih.gov This can lead to a 5-endo-dig or 6-exo-dig cyclization, depending on the reaction conditions and the specific catalyst used. For this compound, a 5-endo-dig cyclization would result in the formation of a seven-membered ring fused to the cyclopentane, while a 6-exo-dig cyclization would yield a six-membered ring containing a nitrogen atom.

Palladium-catalyzed cycloisomerization is another viable route to fused systems. documentsdelivered.com These reactions often involve the formation of a palladacycle intermediate, followed by migratory insertion of the alkyne and reductive elimination to afford the final product. The specific outcome of the reaction can be tuned by the choice of ligands and additives.

Table 2: Potential Cyclization Reactions of this compound

CatalystProposed IntermediatePotential ProductReference
Au(I) complexGold-acetylideFused dihydropyrrole derivative nih.gov
Pd(OAc)₂ / LigandPalladacycleFused tetrahydropyridine (B1245486) derivative documentsdelivered.com
NiH catalystAlkenylnickelFused quinoline-like structure (with suitable precursor) dicp.ac.cnresearchgate.netacs.org

Remote Functional Group Interactions and Cascade Processes

The strategic placement of the amine and alkyne functionalities in this compound allows for remote functional group interactions and the initiation of cascade reactions. These processes, often mediated by transition metal catalysts, can lead to the rapid construction of complex molecular architectures from a relatively simple starting material. nih.gov

One such process is the cascade hydroamination/cyclization reaction. dicp.ac.cnresearchgate.netacs.org In this type of reaction, a metal hydride species, often generated in situ from a nickel or rhodium catalyst, first adds across the alkyne (hydroamination). dicp.ac.cnresearchgate.netacs.orgrsc.org The resulting enamine or imine intermediate can then undergo an intramolecular cyclization, potentially involving a C–H bond on the cyclopentane ring. This can lead to the formation of polycyclic structures in a single synthetic operation.

Furthermore, the initial interaction of a catalyst with the alkyne can trigger a series of events that involve remote C–H activation on the cyclopentane ring. For example, a palladium catalyst can initially coordinate to the alkyne and then, through a "rollover" mechanism, activate a C–H bond on the cyclopentane ring, leading to the formation of a new C-C or C-N bond. nih.gov Such cascade reactions are highly atom-economical and can provide access to novel heterocyclic scaffolds.

Table 3: Potential Cascade Reactions Involving this compound

Catalyst SystemKey StepsPotential OutcomeReference
NiH / LigandHydroamination, Intramolecular CyclizationPolycyclic N-heterocycles dicp.ac.cnresearchgate.netacs.org
Pd(OAc)₂ / OxidantAlkyne activation, Remote C-H functionalizationFused bicyclic systems umich.edu
Rh(I) / LigandHydroamination, CyclizationEnantioenriched diamine derivatives (from related substrates) nih.gov

The development of these cascade processes is an active area of research, and the specific outcomes for this compound would depend on careful optimization of the reaction conditions, including the choice of catalyst, ligands, and solvent.

Derivatization and Structural Diversification Strategies

Synthesis of Analogues and Homologues

The systematic modification of the N-(but-2-yn-1-yl)cyclopentanamine scaffold allows for a fine-tuning of its physicochemical properties. This is primarily achieved by altering the length and substitution of the alkynyl chain or by varying the structure of the cycloalkane ring.

The but-2-yn-1-yl group is a key functional element that can be readily modified. Strategies for diversification focus on changing the length of the carbon chain and introducing various substituents. Homologues, such as those with pentynyl or hexynyl chains, can be synthesized through standard alkylation reactions of cyclopentanamine with the corresponding alkynyl halides.

Furthermore, substitution patterns on the alkynyl chain can be altered. The terminal methyl group of the butynyl moiety can be replaced with other alkyl, aryl, or functional groups. This is typically achieved by starting with a different terminal alkyne in the synthesis. For instance, propargylamine (B41283) and its derivatives serve as versatile building blocks for creating a variety of N-alkynyl amines. mdpi.com The synthesis often involves the reductive amination of an aldehyde containing the desired alkynyl group with cyclopentanamine, using reducing agents like sodium borohydride (B1222165).

Table 1: Examples of Alkynyl Chain Modifications

Modification Type Starting Material Example Resulting Analogue Structure Synthetic Approach
Chain Elongation 1-bromo-pent-2-yne N-(pent-2-yn-1-yl)cyclopentanamine Nucleophilic substitution
Chain Shortening Propargyl bromide N-(prop-2-yn-1-yl)cyclopentanamine Nucleophilic substitution

| Terminal Substitution | 1-phenyl-1-propyne (B1211112) derivatives | N-(1-phenylprop-2-yn-1-yl)cyclopentanamine | Multi-step synthesis |

The cyclopentane (B165970) ring offers another site for structural diversification. Analogues can be synthesized using different cycloalkylamines, such as cyclobutylamine, cyclohexylamine, or cycloheptylamine, to assess the impact of ring size on activity. These are prepared via similar synthetic routes, primarily reductive amination or direct N-alkylation.

Substituents can also be introduced onto the cyclopentane ring itself. This allows for the exploration of stereochemical and electronic effects. For example, using substituted cyclopentanamines like 2-methylcyclopentanamine or 3-hydroxycyclopentanamine in the synthesis would yield analogues with functional groups on the carbocyclic ring. The synthesis of such complex structures often requires multi-step procedures and careful control of stereochemistry. The use of pre-functionalized cycloalkanones in reductive amination protocols is a common strategy.

Preparation of Conjugates and Hybrid Molecules

The alkynyl functional group is particularly valuable for creating more complex molecular architectures through modern ligation chemistries.

The alkyne group in this compound and its analogues is a prime handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govglenresearch.com This reaction forms a stable triazole ring by coupling an alkyne with an azide (B81097). To make this applicable, an analogue with a terminal alkyne, such as N-(prop-2-yn-1-yl)cyclopentanamine, is typically used. nih.gov

This methodology allows the compound to be conjugated to a wide variety of other molecules, including fluorescent dyes, peptides, or larger drug scaffolds, provided they are functionalized with an azide group. nih.govspringernature.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that does not require a copper catalyst, making it suitable for biological systems. nih.gov In SPAAC, a strained cyclooctyne (B158145) is used instead of a terminal alkyne for the reaction with an azide. nih.gov

Table 2: Click Chemistry Conjugation Strategies

Methodology Alkyne Reactant Azide Reactant Key Feature
CuAAC Terminal Alkyne (e.g., N-(prop-2-yn-1-yl)cyclopentanamine) Azide-functionalized molecule Copper(I) catalyzed, highly efficient, forms 1,4-disubstituted triazole. nih.gov

| SPAAC | Azide-functionalized N-cyclopentyl amine | Molecule with a strained alkyne (e.g., DIBO, BCN) | Bioorthogonal (no catalyst needed), fast reaction kinetics. nih.gov |

The amine and alkyne functionalities within this compound can be used as synthons for constructing nitrogen-containing heterocyclic systems. mdpi.commdpi.com These scaffolds are prevalent in medicinal chemistry. nih.gov For example, intramolecular cyclization reactions or multi-component reactions involving the aminoalkyne structure can lead to the formation of pyrroles, pyridines, or more complex fused systems. mdpi.com Gold-catalyzed hydroamination/cyclization sequences are powerful methods for converting aminoalkynes into various N-heterocycles. mdpi.com Similarly, reactions with carbonyl compounds can be directed to form different scaffolds depending on the reaction conditions and catalysts used. mdpi.com The synthesis of paracyclophanes bearing thiazole (B1198619) moieties and other complex heterocycles has been demonstrated from related building blocks. nih.gov

Advanced Analytical Research Methodologies for N but 2 Yn 1 Yl Cyclopentanamine

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the structural determination of organic molecules like N-(but-2-yn-1-yl)cyclopentanamine (CAS No: 1247601-37-1). By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic composition and connectivity.

High-Resolution NMR Spectroscopy (1D, 2D, and Solid-State Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely available in published literature, expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom.

¹H NMR: The spectrum would exhibit characteristic signals for the cyclopentyl ring protons, the methylene (B1212753) protons adjacent to the nitrogen and the alkyne, and the terminal methyl group of the butynyl chain. The protons on the carbon adjacent to the nitrogen (the cyclopentyl methine and the propargylic CH₂) would be expected to appear in the 2.5-3.5 ppm range. The cyclopentyl methylene protons would likely produce complex multiplets in the 1.2-2.0 ppm region. The methyl group of the butynyl moiety would present a distinct signal around 1.8 ppm.

¹³C NMR: The spectrum would show distinct signals for the sp-hybridized carbons of the alkyne group, typically in the 70-90 ppm range. The carbons of the cyclopentyl ring would resonate in the 20-60 ppm region, with the carbon atom bonded to the nitrogen appearing more downfield. The methyl carbon of the butynyl group would be found in the upfield region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the cyclopentyl methine proton and its neighboring methylene protons. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, confirming the assignments made in the 1D spectra.

Solid-State NMR: For the analysis of this compound in its solid form, for instance, as a hydrochloride salt, solid-state NMR (ssNMR) could be employed. This technique provides information about the molecular structure and packing in the crystalline state, which can differ from the solution state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopentyl-CH-N 3.0 - 3.5 (m) 55 - 65
Cyclopentyl-CH₂ 1.4 - 2.0 (m) 25 - 35
N-CH₂-C≡ 3.2 - 3.6 (q) 35 - 45
-C≡C- - 75 - 85
≡C-CH₃ 1.8 - 2.0 (t) 3 - 6

Note: These are estimated values based on typical chemical shifts for similar functional groups. m = multiplet, q = quartet, t = triplet.

Advanced Mass Spectrometry (HRMS, Tandem MS, Fragmentation Studies)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₅N).

Tandem MS (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the most likely fragmentation pathways would involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).

Loss of a propyl group from the butynyl chain.

Cleavage of the cyclopentyl ring.

Loss of the entire butynyl group.

The resulting fragment ions would be characteristic of the compound's structure and could be used for its unambiguous identification.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Possible Fragment
137 [M]⁺ (Molecular Ion)
122 [M - CH₃]⁺
96 [M - C₃H₅]⁺
84 [C₅H₈N]⁺
55 [C₄H₇]⁺

Note: These are predicted fragmentation patterns based on the general principles of amine fragmentation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A key feature would be the weak to medium absorption band for the C≡C triple bond stretch, which is expected in the range of 2100-2260 cm⁻¹. Other important absorptions would include the N-H stretch of the secondary amine (typically a weak band around 3300-3500 cm⁻¹), C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), and C-N stretching vibrations (1000-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C≡C triple bond, being a symmetric and less polar bond, would be expected to give a strong signal in the Raman spectrum, making this technique particularly useful for confirming the presence of the alkyne functionality.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 FT-IR
C-H Stretch (sp³) 2850 - 3000 FT-IR, Raman
C≡C Stretch 2100 - 2260 FT-IR (weak/medium), Raman (strong)

Chromatographic and Separation Sciences

Chromatographic techniques are essential for verifying the purity of this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a basic compound like this compound, reversed-phase HPLC would be a common choice.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an additive like trifluoroacetic acid to improve peak shape for the amine. Detection could be achieved using a UV detector if the compound has

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter in its research applications, necessitating the development of robust analytical methods for the separation and quantification of its enantiomers. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most effective technique for this purpose. yakhak.orgijrpr.com The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

For a secondary amine like this compound, which contains a chiral center on the cyclopentyl ring, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice. ijrpr.com These CSPs, particularly those with phenylcarbamate derivatives like cellulose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between enantiomers. yakhak.orgijrpr.com

The choice of mobile phase is equally critical. In normal-phase chromatography, mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., 2-propanol) are commonly used. mdpi.com The addition of small amounts of an acidic or basic modifier to the mobile phase can significantly influence the retention and resolution of the enantiomers by interacting with the basic amine group of the analyte. researchgate.net For instance, the use of an acidic additive can improve peak shape and increase interaction with the CSP. researchgate.net

A significant challenge in the chiral separation of this compound is its weak ultraviolet (UV) absorbance, as the butynyl group is not a strong chromophore. nih.govnih.gov This can lead to low sensitivity. To overcome this, derivatization of the alkyne with a cobalt complex to form a stable, UV-active species has been shown to be an effective strategy for other chiral alkynes and could be applied here. nih.govnih.gov This pre-column derivatization would allow for sensitive UV detection and facilitate the determination of enantiomeric excess.

Below is a hypothetical data table illustrating a potential chiral HPLC method for the enantiomeric separation of this compound.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation of this compound

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Novel Detection and Quantification Methods in Research Matrices

Development of Chemical Sensors for Specific Detection

The rapid and selective detection of this compound in various research matrices is of significant interest. The development of chemical sensors offers a promising avenue for in-situ and real-time monitoring. acs.org For a secondary amine like this compound, sensors can be designed to respond to the basicity and nucleophilicity of the amine group.

One approach is the use of colorimetric sensors. These sensors often employ a reagent that undergoes a distinct color change upon reaction with the analyte. For instance, tetrachloro-p-benzoquinone (TCBQ) is known to react with primary and secondary aliphatic amines, resulting in a color change from yellow to reddish-brown. nih.gov A solid-state sensor could be fabricated by immobilizing TCBQ on a solid support, which would then change color upon exposure to this compound vapor or a solution containing the analyte. Another class of colorimetric reagents for amines is based on Meldrum's activated furan (B31954) (MAF), which shows high selectivity and sensitivity for primary and secondary amines. scribd.com

Another advanced approach involves the use of organic field-effect transistors (OFETs) as gas sensors. mdpi.com In an OFET sensor, the active layer is an organic semiconductor. When molecules of this compound adsorb onto this layer, they can donate electrons, leading to a measurable change in the drain-source current of the transistor. mdpi.com The sensitivity and selectivity of such sensors can be tuned by modifying the chemical structure of the organic semiconductor. These sensors have the potential to detect very low concentrations of amines, down to parts-per-billion (ppb) levels. mdpi.com

The following table summarizes potential chemical sensor designs for this compound.

Table 2: Potential Chemical Sensor Designs for this compound

Sensor Type Sensing Principle Potential Advantages
Colorimetric Reaction of the secondary amine with a chromogenic reagent (e.g., TCBQ, MAF). nih.govscribd.com Simple, visual detection, low cost.
OFET-based Adsorption of the amine onto an organic semiconductor layer, modulating the transistor's current. mdpi.com High sensitivity (ppb level), real-time monitoring.

Derivatization Strategies for Enhanced Analytical Performance

To overcome the challenges of detecting and quantifying this compound, particularly its low UV absorbance and high polarity, derivatization strategies are employed. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior and/or detectability. researchgate.net For this compound, derivatization targets the reactive secondary amine group.

A common strategy is to introduce a chromophore or fluorophore into the molecule. Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with secondary amines to form highly UV-active or fluorescent derivatives. researchgate.netthermofisher.comresearchgate.net This significantly enhances the sensitivity of detection by HPLC with UV or fluorescence detectors. For example, derivatization with AQC has been shown to enable sensitive and specific LC-MS detection of amines. acs.org

Derivatization can also improve chromatographic performance. The polarity of this compound can lead to poor retention and peak tailing on reversed-phase HPLC columns. By reacting the amine with a less polar derivatizing agent, the hydrophobicity of the resulting derivative is increased, leading to better retention and improved peak shape. thermofisher.com

For analysis by mass spectrometry (MS), derivatization can enhance ionization efficiency. The formation of a derivative with a permanently charged group or a group that is easily protonated can lead to a significant increase in signal intensity in electrospray ionization (ESI)-MS. researchgate.net

The table below illustrates the potential enhancement in analytical performance following derivatization of this compound.

Table 3: Illustrative Enhancement of Analytical Performance via Derivatization

Analytical Parameter Before Derivatization After Derivatization with AQC acs.org
Detection Method UV (low sensitivity) Fluorescence (high sensitivity)
Limit of Detection (LOD) High (µg/mL range) Low (ng/mL range)
Chromatographic Retention Poor on reversed-phase Improved on reversed-phase
MS Signal Intensity Low High

Non Clinical Applications and Materials Science Research

N-(but-2-yn-1-yl)cyclopentanamine as a Key Building Block in Complex Chemical Synthesis

The inherent reactivity of this compound makes it a valuable starting material for constructing intricate molecular architectures. The secondary amine can act as a nucleophile or a base, while the alkyne moiety is amenable to a wide array of chemical transformations, including cycloadditions, coupling reactions, and reductions.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing at least one nitrogen heterocycle. openmedicinalchemistryjournal.com this compound serves as an excellent scaffold for the synthesis of a diverse range of heterocyclic compounds. The presence of both a nucleophilic nitrogen atom and a reactive alkyne group within the same molecule allows for intramolecular cyclization reactions to form various ring systems. organic-chemistry.org

The butynyl group, in particular, provides a reactive handle for palladium-catalyzed cascade reactions, enabling the efficient, atom-economical synthesis of complex amine derivatives through the formation of multiple bonds in a single step. Such methodologies are crucial for building libraries of novel heterocyclic compounds for screening in drug discovery and materials science. For instance, the general principles of palladium-catalyzed synthesis of carbazoles from alkynyl substrates can be applied to this compound to generate novel polycyclic aromatic amines. The synthesis of substituted 1,5-benzodiazepines and pyrimidine (B1678525) derivatives are other examples of how functionalized amine precursors lead to important heterocyclic systems. mdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Amine and Alkyne Precursors

Heterocyclic System Synthetic Strategy Potential Application Areas
Pyrrolizines and Indolizines One-pot reaction of cyclopropenethiones with lithium salts of amines followed by methylation. nih.gov Organic synthesis, functional materials. nih.gov
Pyrrolidines Cycloaddition reactions involving amine precursors. openmedicinalchemistryjournal.com Biochemistry, pharmaceuticals, agriculture. openmedicinalchemistryjournal.com
Thiazepines Thionation of N-alkynyl β-enaminones followed by cyclization. mdpi.com Drug discovery. mdpi.com
Pyrazoles N-alkylation of pyrazole (B372694) derivatives with primary amines. mdpi.com Antibacterial agents. mdpi.com

The development of advanced organic materials with tailored electronic, optical, and mechanical properties is a rapidly growing field of research. The structural features of this compound make it an attractive precursor for such materials. The alkyne functionality can be polymerized or used in click chemistry reactions to create novel polymers and functionalized surfaces.

Furthermore, the incorporation of the cyclopentanamine moiety can influence the solubility, processability, and self-assembly properties of the resulting materials. While direct research on this compound in this specific context is emerging, the use of similar functionalized building blocks, such as fluorinated alcohols and thiols, in materials science underscores the potential of this compound. mdpi.com The synthesis of thioethers from commercially available alcohols for use in materials science is a well-established process. mdpi.com

Role in Catalysis and Ligand Design

The design of novel catalysts and ligands is central to advancing chemical synthesis. The molecular structure of this compound suggests its potential utility in the field of catalysis, particularly in the design of new ligands for metal-catalyzed reactions.

The nitrogen atom and the alkyne's triple bond in this compound can both coordinate to metal centers, making it a candidate for the synthesis of organometallic complexes. These complexes could potentially exhibit catalytic activity in a variety of transformations. Palladium(II)-catalyzed cascade reactions involving alkynyl substrates highlight the interaction of such compounds with organometallic catalysts.

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. nih.gov Chiral ligands are crucial components of these catalytic systems. This compound, if resolved into its individual enantiomers, could serve as a chiral ligand. The cyclopentane (B165970) ring provides a rigid backbone, and the amine and butynyl groups offer potential coordination sites for a metal. The development of chiral dinitrogen ligands has shown promise in palladium-catalyzed asymmetric reactions, indicating the potential for amine-containing chiral ligands. nih.gov

Table 2: Key Features of this compound for Ligand Design

Structural Feature Potential Role in Catalysis
Chiral Center (on cyclopentane) Induction of asymmetry in catalytic reactions.
Nitrogen Atom Coordination to a metal center, acting as a Lewis base.
Alkyne Group Coordination to a metal center (π-ligation), participation in catalytic cycle.

Exploration in Agrochemical Compound Design and Synthesis

The search for new and effective agrochemicals is a continuous effort to ensure global food security. Nitrogen-containing heterocyclic compounds have a proven track record in the agrochemical industry, with many commercial pesticides and herbicides featuring these structural motifs. openmedicinalchemistryjournal.commdpi.com

The structural components of this compound are found in various bioactive molecules used in agriculture. The cyclopentane ring is present in some pesticides, and the secondary amine and alkyne functionalities can be modified to tune the biological activity and physical properties of a potential agrochemical. ontosight.ai For example, nicotinic acid derivatives containing nitrogen heterocycles are being developed as fungicides and insecticides. mdpi.com The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of promising new fungicides. mdpi.com This suggests that this compound could serve as a valuable starting point for the synthesis of novel agrochemical candidates.

Lack of Published Research on this compound in Supramolecular and Dynamic Covalent Systems

A thorough review of available scientific literature reveals a significant gap in published research regarding the specific applications of the chemical compound This compound within the fields of non-clinical materials science, particularly concerning its integration into supramolecular and dynamic covalent systems. Extensive searches have not yielded specific studies, detailed research findings, or data that would be necessary to construct an authoritative and scientifically accurate article on this subject as requested.

The foundational principles of supramolecular chemistry and dynamic covalent chemistry are well-established. Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive chemical systems. utripoli.edu.lyrsc.orgnih.gov

The structure of this compound, featuring a secondary amine and a terminal alkyne, theoretically allows for its participation in several types of reactions relevant to these fields. For instance, the secondary amine could potentially undergo reversible imine formation with aldehydes or ketones, a cornerstone of dynamic covalent chemistry. rsc.org The butynyl group could be a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction often employed in the synthesis of complex supramolecular architectures. nih.gov

However, despite these theoretical possibilities, there is no specific, published research that demonstrates or explores the use of this compound in these contexts. The scientific community has not, to date, documented its synthesis for or integration into:

Supramolecular Assemblies: No studies were found that describe the use of this compound as a building block for host-guest systems, self-assembling capsules, or other supramolecular structures.

Dynamic Covalent Systems: There is a lack of literature detailing the formation of dynamic polymers, molecular cages, or adaptive materials using this compound as a key component.

Consequently, the creation of detailed research findings, including data tables on its behavior and properties within such systems, is not possible. The absence of this foundational data precludes a scientifically rigorous discussion as outlined in the requested article structure. Further research by the materials science community would be required to elucidate the potential of this compound in these advanced applications.

Future Research Directions and Emerging Paradigms

Identification of Novel Reactivity Patterns and Unexplored Chemical Transformations

The unique combination of a secondary amine, a cyclopentyl ring, and an internal alkyne in N-(but-2-yn-1-yl)cyclopentanamine suggests a rich and varied reactivity profile. Future research could focus on leveraging these functionalities to uncover novel chemical transformations. Propargylamines, a class of compounds to which this compound belongs, are known to be versatile precursors in the synthesis of nitrogen-containing heterocycles. acs.orgresearchgate.net

Exploration of intramolecular cyclization reactions could lead to the formation of novel polycyclic amine structures. Furthermore, the alkyne moiety can participate in a variety of cycloaddition reactions, such as [3+2] cycloadditions, to generate complex heterocyclic systems. The development of novel multicomponent reactions involving this compound as a building block could provide efficient access to libraries of structurally diverse molecules with potential biological activity. tandfonline.comrsc.org The cyclopentanamine portion of the molecule is a common feature in pharmaceuticals and agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological properties. solubilityofthings.comguidechem.comchemicalbook.com

Potential Reaction Type Reactant Potential Product Class
Intramolecular Hydroamination-Fused bicyclic amines
Pauson-Khand ReactionCo2(CO)8, COCyclopentenone derivatives
A3 CouplingAldehyde, AlkyneSubstituted propargylamines
[3+2] CycloadditionAzide (B81097)Triazole derivatives

Advancements in Computational Chemistry for Predictive Synthesis and Design

Computational chemistry is poised to play a pivotal role in accelerating the investigation of this compound. Quantum chemical calculations can be employed to predict the molecule's electronic structure, preferred conformations, and reactivity. scienceopen.com Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of potential transformations, guiding experimental design and minimizing trial-and-error synthesis. nih.gov

Machine learning models, trained on large datasets of chemical reactions, could be used to predict the outcomes of reactions involving this compound and to suggest optimal reaction conditions. csmres.co.uk Furthermore, computational methods can be used to predict the physicochemical properties and potential biological activities of derivatives of this compound, enabling the in silico design of molecules with desired characteristics. nih.govresearchgate.net For instance, predictive models could be developed to correlate the structure of this compound derivatives with their potential efficacy as enzyme inhibitors or receptor ligands. researchgate.net

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, activation barriers
Molecular Dynamics (MD)Conformational analysisStable conformers, solvent effects
Quantitative Structure-Activity Relationship (QSAR)Virtual screeningPredicted biological activity
Machine LearningReaction outcome predictionProduct distribution, reaction yield

Development of Miniaturized and High-Throughput Analytical Tools

The study of novel compounds like this compound can be significantly expedited by the use of modern analytical techniques. High-throughput screening (HTS) platforms can be employed to rapidly evaluate the reactivity of this compound in a vast array of chemical reactions and under diverse conditions. nih.govumich.edu The miniaturization of these screening platforms reduces the consumption of reagents and allows for a greater number of experiments to be conducted in parallel. acs.org

The development of "lab-on-a-chip" devices would enable the synthesis, purification, and analysis of derivatives of this compound on a micro- or nanoscale. unizg.hrtheanalyticalscientist.comnih.gov Such miniaturized systems offer precise control over reaction parameters and can be coupled directly to sensitive analytical instruments, such as mass spectrometers, for real-time reaction monitoring. rsc.org These advanced analytical tools will be crucial for constructing a comprehensive understanding of the chemical space accessible from this compound and for identifying derivatives with interesting properties. researchgate.net

Analytical Tool Application Key Advantage
High-Throughput Screening (HTS)Reaction condition optimizationRapid screening of catalysts, solvents, and temperatures
Microfluidic ReactorsSmall-scale synthesis and analysisReduced reagent consumption, precise reaction control
Mass Spectrometry (MS)Product identification and quantificationHigh sensitivity and structural elucidation capabilities
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterizationDetailed information on molecular structure and connectivity

Expansion into Emerging Fields of Material Science and Chemical Technology

The functional groups present in this compound make it an intriguing candidate for applications in material science and chemical technology. The propargylamine (B41283) moiety is known to be a valuable building block for the synthesis of high-performance polymers, such as polybenzoxazines. rsc.org The incorporation of this compound into polymer backbones could lead to the development of novel materials with unique thermal and mechanical properties.

Furthermore, amine-functionalized materials are being extensively investigated for their potential in carbon capture technologies. arxiv.org The nitrogen atom in this compound could act as a binding site for carbon dioxide, and the molecule could be grafted onto solid supports to create novel sorbent materials. The alkyne functionality also opens up possibilities for post-polymerization modification through click chemistry, allowing for the facile introduction of other functional groups to tailor the material's properties for specific applications.

Potential Application Area Role of this compound Potential Benefit
Polymer ChemistryMonomerCreation of novel high-performance polymers
Carbon CaptureFunctionalization of sorbentsDevelopment of materials for CO2 sequestration
Surface ModificationAnchor for surface functionalizationTailoring surface properties of materials
Supramolecular ChemistryBuilding block for self-assemblyFormation of ordered nanostructures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.